molecular formula C15H15Br B14346147 2-[(4-Bromophenyl)methyl]-1,4-dimethylbenzene CAS No. 91790-58-8

2-[(4-Bromophenyl)methyl]-1,4-dimethylbenzene

Cat. No.: B14346147
CAS No.: 91790-58-8
M. Wt: 275.18 g/mol
InChI Key: GLXMRBXQVJHTQI-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)methyl]-1,4-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromophenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)methyl]-1,4-dimethylbenzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and an organoboron reagent under mild conditions .

Another method involves the Friedel-Crafts alkylation reaction, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum trichloride . This method is particularly useful for introducing alkyl groups into the benzene ring.

Industrial Production Methods

Industrial production of this compound often relies on scalable and cost-effective methods. The Suzuki–Miyaura coupling reaction is favored due to its high yield and functional group tolerance . Additionally, the Friedel-Crafts alkylation reaction is employed for large-scale production, given its simplicity and efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Bromophenyl)methyl]-1,4-dimethylbenzene is unique due to the presence of both a bromophenyl group and two methyl groups, which confer distinct chemical properties and reactivity patterns. This combination of substituents makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

91790-58-8

Molecular Formula

C15H15Br

Molecular Weight

275.18 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]-1,4-dimethylbenzene

InChI

InChI=1S/C15H15Br/c1-11-3-4-12(2)14(9-11)10-13-5-7-15(16)8-6-13/h3-9H,10H2,1-2H3

InChI Key

GLXMRBXQVJHTQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CC2=CC=C(C=C2)Br

Origin of Product

United States

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